4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
These interactions may lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also influence a range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with increased metabolic stability, which could potentially enhance the bioavailability of this compound .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may influence a variety of cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Moreover, the compound’s action can also be influenced by biological factors such as the expression levels of its target proteins and the metabolic state of the cells .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other thiadiazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound and their spatial arrangement .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of heterogeneous catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid
- 3-(trifluoromethyl)aniline
- N-(4-cyano-3-trifluoromethylphenyl)methacrylamide
Uniqueness
4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of the thiadiazole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as increased stability, enhanced lipophilicity, and specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)11-7-4-8-12(9-11)20-15(23)14-13(21-22-24-14)10-5-2-1-3-6-10/h1-9H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYFYVRZMXAXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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